molecular formula C15H18Br2N2O2 B12742967 Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide CAS No. 97216-32-5

Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide

Cat. No.: B12742967
CAS No.: 97216-32-5
M. Wt: 418.12 g/mol
InChI Key: PLLCNVLOWOHNML-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The bromide groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide involves its interaction with molecular targets through its functional groups. The pyridinium rings can engage in π-π interactions, while the carboxyethyl and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium derivatives with carboxyethyl and hydroxyethyl groups, such as:

  • Pyridinium, 1-(2-carboxyethyl)-, chloride
  • Pyridinium, 1-(2-hydroxyethyl)-, bromide
  • Pyridinium, 1-(2-carboxyethyl)-, iodide

Uniqueness

Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

97216-32-5

Molecular Formula

C15H18Br2N2O2

Molecular Weight

418.12 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylethyl 3-pyridin-1-ium-1-ylpropanoate;dibromide

InChI

InChI=1S/C15H18N2O2.2BrH/c18-15(7-12-16-8-3-1-4-9-16)19-14-13-17-10-5-2-6-11-17;;/h1-6,8-11H,7,12-14H2;2*1H/q+2;;/p-2

InChI Key

PLLCNVLOWOHNML-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCC(=O)OCC[N+]2=CC=CC=C2.[Br-].[Br-]

Origin of Product

United States

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